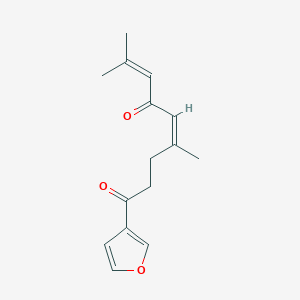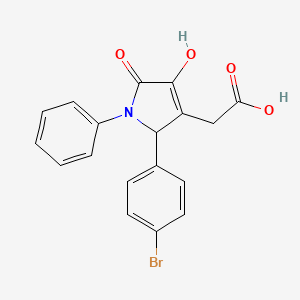
(RhCl2(MeCN)(CF3PPP))(OTf)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(RhCl2(MeCN)(CF3PPP))(OTf) is a rhodium-based organometallic compound. Rhodium compounds are known for their catalytic properties, particularly in organic synthesis and industrial applications. This specific compound features a trifluoromethyl-substituted phosphine ligand, which can enhance its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (RhCl2(MeCN)(CF3PPP))(OTf) typically involves the reaction of rhodium chloride with acetonitrile and a trifluoromethyl-substituted phosphine ligand. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for rhodium compounds, including (RhCl2(MeCN)(CF3PPP))(OTf), often involve large-scale reactions in continuous flow reactors. These methods are designed to maximize yield and purity while minimizing the need for purification steps .
化学反応の分析
Types of Reactions
(RhCl2(MeCN)(CF3PPP))(OTf) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The compound can undergo substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with (RhCl2(MeCN)(CF3PPP))(OTf) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated organic compounds, while reduction reactions may produce hydrogenated products .
科学的研究の応用
Chemistry
In chemistry, (RhCl2(MeCN)(CF3PPP))(OTf) is used as a catalyst in various organic synthesis reactions, including C-H bond activation and functionalization .
Biology and Medicine
In biology and medicine, rhodium compounds are explored for their potential therapeutic applications, including anticancer properties. The specific role of (RhCl2(MeCN)(CF3PPP))(OTf) in these fields is still under investigation .
Industry
Industrially, (RhCl2(MeCN)(CF3PPP))(OTf) is used in processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals .
作用機序
The mechanism of action of (RhCl2(MeCN)(CF3PPP))(OTf) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, where the ligands and substrates interact to form intermediate complexes. These intermediates then undergo further transformations to yield the final products .
類似化合物との比較
Similar Compounds
(Cp*RhCl2)2: This compound is another rhodium-based catalyst known for its applications in C-H bond functionalization.
(Cp*Rh(MeCN)3)(SbF6)2: Similar to (RhCl2(MeCN)(CF3PPP))(OTf), this compound features acetonitrile ligands and is used in various catalytic reactions.
Uniqueness
(RhCl2(MeCN)(CF3PPP))(OTf) is unique due to the presence of the trifluoromethyl-substituted phosphine ligand, which can enhance its reactivity and stability compared to other rhodium compounds. This makes it particularly useful in reactions that require high selectivity and efficiency .
特性
CAS番号 |
204906-26-3 |
|---|---|
分子式 |
C50H36Cl2F21NO3P3RhS |
分子量 |
1396.6 g/mol |
IUPAC名 |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trifluoromethanesulfonate;dichloride |
InChI |
InChI=1S/C47H33F18P3.C2H3N.CHF3O3S.2ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-3;2-1(3,4)8(5,6)7;;;/h2-25H,26-28H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |
InChIキー |
ZMMORKOHGMHLMO-UHFFFAOYSA-K |
正規SMILES |
CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


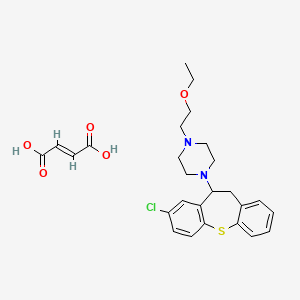
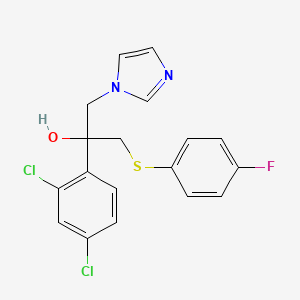

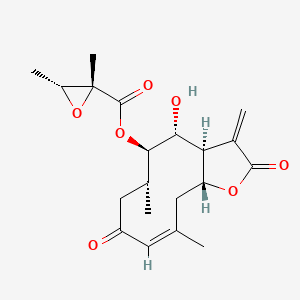
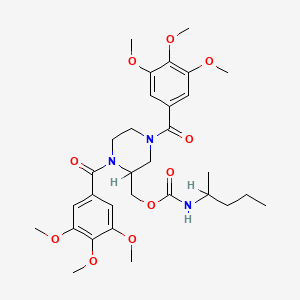
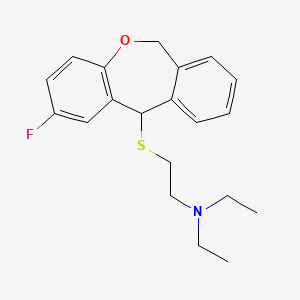
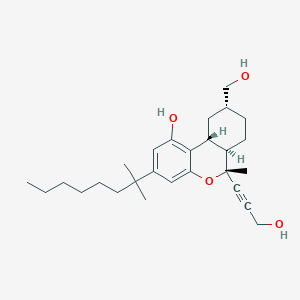
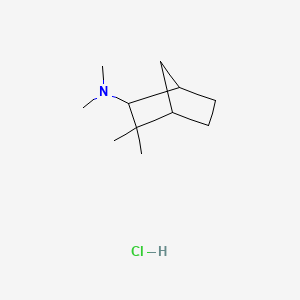
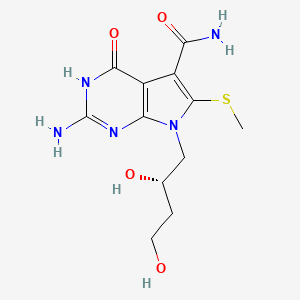
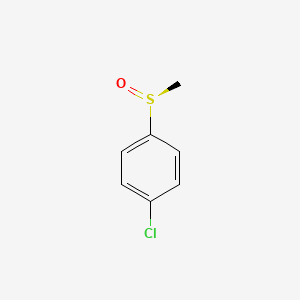
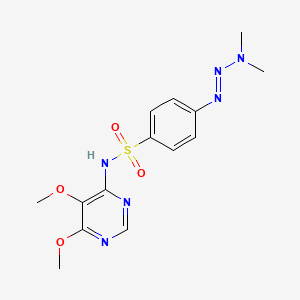
![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
